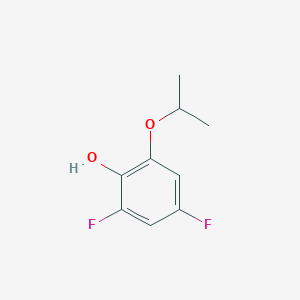
2,4-Difluoro-6-isopropoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Difluoro-6-isopropoxyphenol is an organic compound with the molecular formula C9H10F2O2 It is a phenolic compound characterized by the presence of two fluorine atoms and an isopropoxy group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-6-isopropoxyphenol typically involves the following steps:
Starting Materials: The synthesis begins with a suitable phenol derivative, such as 2,4-difluorophenol.
Alkylation: The phenol derivative undergoes alkylation with isopropyl bromide in the presence of a base, such as potassium carbonate, to introduce the isopropoxy group.
Reaction Conditions: The reaction is carried out in an organic solvent, such as dimethylformamide, at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Difluoro-6-isopropoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Hydroxylated phenols.
Substitution: Amino or thiol-substituted phenols.
Applications De Recherche Scientifique
2,4-Difluoro-6-isopropoxyphenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,4-Difluoro-6-isopropoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and stability, while the isopropoxy group influences its solubility and bioavailability. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Difluorophenol: Lacks the isopropoxy group, making it less hydrophobic.
2,4-Difluoro-6-methoxyphenol: Contains a methoxy group instead of an isopropoxy group, affecting its reactivity and solubility.
2,4-Difluoro-6-ethoxyphenol: Contains an ethoxy group, which has different steric and electronic effects compared to the isopropoxy group.
Uniqueness
2,4-Difluoro-6-isopropoxyphenol is unique due to the combination of fluorine atoms and the isopropoxy group, which imparts distinct chemical and physical properties. This combination enhances its potential for specific applications in various fields, making it a valuable compound for research and industrial use.
Propriétés
Formule moléculaire |
C9H10F2O2 |
|---|---|
Poids moléculaire |
188.17 g/mol |
Nom IUPAC |
2,4-difluoro-6-propan-2-yloxyphenol |
InChI |
InChI=1S/C9H10F2O2/c1-5(2)13-8-4-6(10)3-7(11)9(8)12/h3-5,12H,1-2H3 |
Clé InChI |
GNBQQIPFZWFZDT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C(=CC(=C1)F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



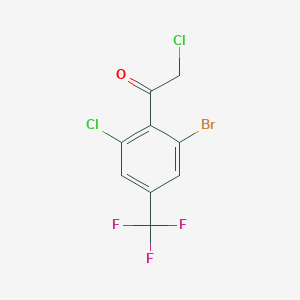
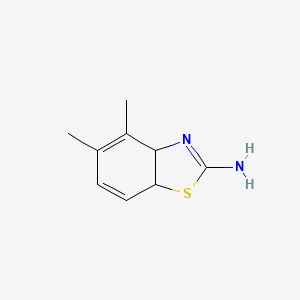

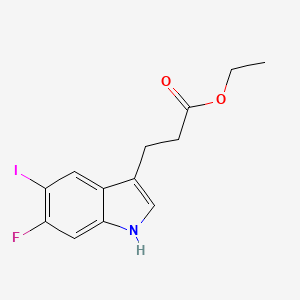
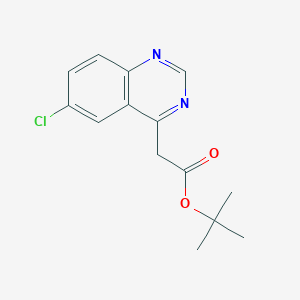
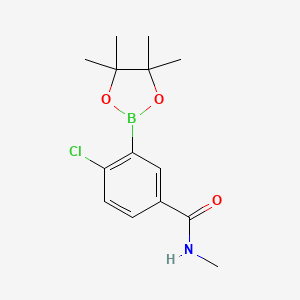
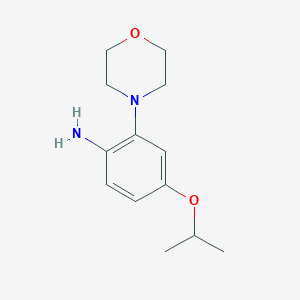
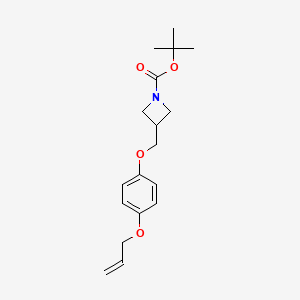
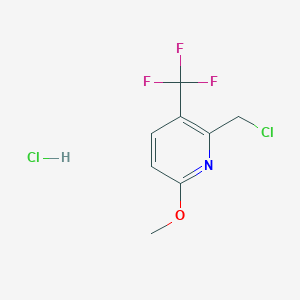
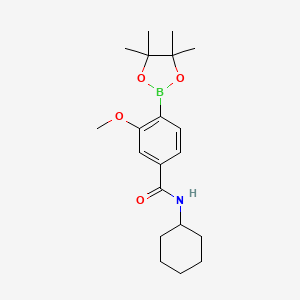

![tert-butyl N-[(Z)-1-aminoethylideneamino]carbamate](/img/structure/B13721153.png)
![N-(2-Fluoro-ethyl)-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13721165.png)
